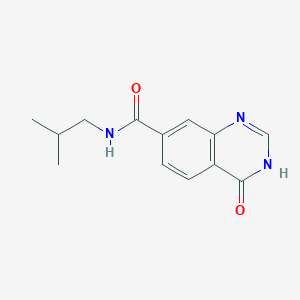

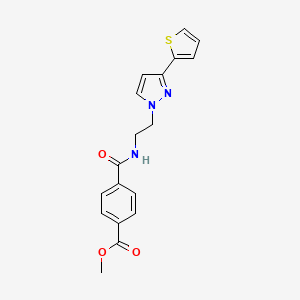

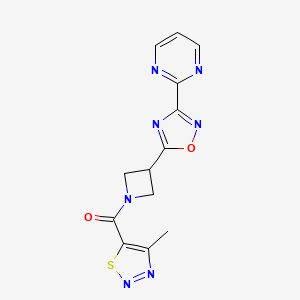

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is a compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, “N-Isobutyl-4-oxo-3-phenyl-2-((2-chlorobenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide” was prepared according to a specific method. The crude product was purified by flash chromatography on silica gel .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular formula of C13H15N3O2 .Aplicaciones Científicas De Investigación

Cytotoxic Activity in Cancer Research

One significant application of compounds related to N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is in cancer research. A study by Bu et al. (2001) synthesized a series of compounds including 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines. These compounds, bearing cationic side chains, were found to have varying levels of cytotoxicity against colon tumors in mice, with some showing substantial growth delays and others exhibiting curative activity in this refractory model (Bu et al., 2001).

Study on Regioselectivity in Pharmacology

The regioselectivity of reactions involving quinoline derivatives is another area of interest. A study by Batalha et al. (2019) focused on the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound structurally similar to this compound. They used DFT methods to investigate the regioselective ethylation reaction, which is pertinent to understanding the compound's pharmacological properties (Batalha et al., 2019).

Synthesis of Combinatorial Libraries

Ivachtchenko et al. (2003) developed a method for synthesizing libraries of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. This work contributes to the broader field of combinatorial chemistry, where such quinazoline derivatives can be utilized for a variety of applications, including drug discovery (Ivachtchenko et al., 2003).

Antimicrobial and Antiviral Applications

Research by Sulthana et al. (2019) explored the synthesis of novel quinazoline derivatives with potential as anti-HIV, antitubercular, and antibacterial agents. This highlights the potential of quinazoline derivatives in addressing various infectious diseases (Sulthana M.T, Chitra, Alagarsamy, 2019).

Polymorphism and Pharmacological Properties

Ukrainets et al. (2015) conducted a study on N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, focusing on its polymorphism and analgesic activity. This research is significant in understanding how structural variations in quinazoline derivatives can affect their pharmacological effects (Ukrainets et al., 2015).

Propiedades

IUPAC Name |

N-(2-methylpropyl)-4-oxo-3H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8(2)6-14-12(17)9-3-4-10-11(5-9)15-7-16-13(10)18/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVJVCKXWNSWJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2406251.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406266.png)

![3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2406267.png)